molecular formula C15H13ClO B1346310 2-Chloro-2'-ethylbenzophenone CAS No. 951884-72-3

2-Chloro-2'-ethylbenzophenone

Cat. No.: B1346310
CAS No.: 951884-72-3
M. Wt: 244.71 g/mol
InChI Key: RXGLIKOEPUAYSM-UHFFFAOYSA-N
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Description

2-Chloro-2’-ethylbenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in organic chemistry due to their ability to absorb ultraviolet light, making them useful in various applications such as sunscreens, perfumes, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2’-ethylbenzophenone can be synthesized through Friedel-Crafts acylation. This involves the reaction of benzene with 2-chloro-2’-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs at low temperatures ranging from -20°C to 15°C .

Industrial Production Methods

In an industrial setting, the preparation of 2-Chloro-2’-ethylbenzophenone follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is subjected to rigorous purification steps, including crystallization and filtration, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2’-ethylbenzophenone undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of the chlorine atom with other electrophiles.

    Reduction: The compound can be reduced to form 2-ethylbenzophenone.

    Oxidation: Oxidation reactions can convert the compound into more oxidized forms such as carboxylic acids.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

    Electrophilic Aromatic Substitution: Products include various substituted benzophenones.

    Reduction: The major product is 2-ethylbenzophenone.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

2-Chloro-2’-ethylbenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-2’-ethylbenzophenone involves its interaction with molecular targets through electrophilic aromatic substitution. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved include the activation of specific enzymes and receptors that mediate its biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzophenone: Lacks the ethyl group, making it less hydrophobic.

    2-Ethylbenzophenone: Lacks the chlorine atom, affecting its reactivity.

    4-Chloro-4’-ethylbenzophenone: Positional isomer with different physical and chemical properties.

Uniqueness

2-Chloro-2’-ethylbenzophenone is unique due to the presence of both chlorine and ethyl substituents, which influence its reactivity and biological activity. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound in various applications .

Properties

IUPAC Name

(2-chlorophenyl)-(2-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGLIKOEPUAYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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